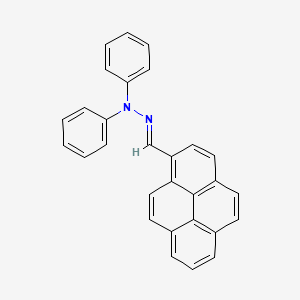

Pyrene-3-aldehyde-N,N-diphenylhydrazone

Description

Contextualization of Pyrene (B120774) Derivatives in Contemporary Materials Science

Pyrene is a polycyclic aromatic hydrocarbon that has garnered significant interest as a foundational component in the development of advanced organic materials. researchgate.netuky.eduepa.gov Its unique photophysical and electronic properties have made it a chromophore of choice in both fundamental and applied research. researchgate.netuky.edu As a blue-light-emitting chromophore with good chemical stability and high charge carrier mobility, pyrene serves as an attractive building block for materials used in organic electronics. researchgate.netuky.edu

The versatility of the pyrene scaffold allows for its incorporation into a wide range of applications, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. nih.gov The ability to modify the pyrene ring at various positions enables precise control over the molecular architecture and packing, which is a key factor in tailoring the properties of pyrene-based semiconductors. researchgate.netepa.gov This functionalization can influence the material's band gap, fluorescence behavior, and charge transport capabilities. nih.gov By incorporating pyrene units into molecular structures, researchers can introduce desirable functionalities, such as fluorescence, while potentially hindering crystallization to form stable glass phases suitable for electro-optic devices. researchgate.net The pyrene ring's capacity to act as both an electron-donating and electron-withdrawing group further enhances its utility in designing novel high-performance semiconductors. researchgate.net

Significance of Hydrazone Scaffolds in Organic Functional Materials

Hydrazone scaffolds represent a critical class of organic compounds characterized by a C=N-N linkage, which is typically formed through the condensation reaction of a hydrazide with an aldehyde or ketone. dergipark.org.tr This functional group is noted for its straightforward synthesis, modularity, stability, and functional diversity, leading to its use in fields ranging from medicinal to supramolecular chemistry. acs.org

A key feature of the hydrazone group that makes it suitable for functional materials is the imine bond, which can undergo stimuli-responsive E/Z (cis-trans) isomerization. acs.org This property is fundamental to the development of molecular switches and stimuli-responsive materials. acs.org Hydrazone derivatives are considered both proton donors and acceptors and can form inter- and intramolecular hydrogen bonds, characteristics that are crucial for their application as analytical reagents for the spectroscopic determination of metal ions and anions. dergipark.org.tr Their ability to form stable complexes with metal ions has led to their widespread use in chemosensors and for creating coordination frameworks. dergipark.org.trresearchgate.netrsc.org The versatility of the hydrazone framework allows it to be converted into various families of fluorophores and other functional dyes for sensing applications. acs.org

Structural and Mechanistic Overview of Pyrene-Aldehyde N,N-Diphenylhydrazone Systems

Pyrene-3-aldehyde-N,N-diphenylhydrazone is a molecule that integrates the distinct properties of a pyrene fluorophore with a diphenylhydrazone moiety. The structure consists of a pyrene ring connected to a diphenylamine (B1679370) group through an azomethine (-CH=N-) linkage. This conjugation creates an extended π-electron system that dictates the molecule's electronic and photophysical behavior.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 95993-52-5 |

| Molecular Formula | C₂₉H₂₀N₂ |

| Molecular Weight | 396.483 g/mol |

| Boiling Point | 599.1 ± 33.0 °C |

| Density | 1.15 ± 0.1 g/cm³ |

| PSA (Polar Surface Area) | 15.60 Ų |

| XLogP3 | 7.756 |

Structure

3D Structure

Properties

CAS No. |

142320-40-9 |

|---|---|

Molecular Formula |

C29H20N2 |

Molecular Weight |

396.5 g/mol |

IUPAC Name |

N-phenyl-N-[(E)-pyren-1-ylmethylideneamino]aniline |

InChI |

InChI=1S/C29H20N2/c1-3-10-25(11-4-1)31(26-12-5-2-6-13-26)30-20-24-17-16-23-15-14-21-8-7-9-22-18-19-27(24)29(23)28(21)22/h1-20H/b30-20+ |

InChI Key |

XFJPUTGGRPTSHI-TWKHWXDSSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)/N=C/C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3 |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)N=CC3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3 |

Origin of Product |

United States |

Advanced Spectroscopic and Electronic Characterization of Pyrene 3 Aldehyde N,n Diphenylhydrazone

Photophysical Behavior and Excitation Dynamics

The photophysical properties of pyrene (B120774) derivatives are governed by the extensive π-conjugated system of the pyrene core, which can be modulated by the introduction of various functional groups. The N,N-diphenylhydrazone moiety attached to the pyrene-3-aldehyde framework introduces a significant donor-π-acceptor (D-π-A) character to the molecule, profoundly influencing its interaction with light.

Absorption and Emission Spectral Characteristics

The electronic absorption spectra of pyrene derivatives are typically characterized by strong absorption bands corresponding to π-π* transitions. For compounds with extended conjugation, such as Pyrene-3-aldehyde-N,N-diphenylhydrazone, these absorption maxima are often red-shifted compared to unsubstituted pyrene. nih.gov The molar extinction coefficients for these transitions are generally high (greater than 10⁴ L mol⁻¹ cm⁻¹), indicating efficient light absorption. nih.gov

Upon excitation, these molecules exhibit fluorescence, with emission spectra that are also influenced by the molecular structure. The presence of the N,N-diphenylhydrazone group, an electron-donating group, in conjugation with the pyrene system, is expected to result in emission from a charge-transfer state, leading to a large Stokes shift.

| Compound | Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) |

|---|---|---|---|

| 1,6-disubstituted pyrene with perfluorotoluene | Dichloromethane | 380, 401 | 424, 447 |

| 1,6-disubstituted pyrene with perfluorobenzonitrile | Dichloromethane | 384, 406 | 429, 452 |

| 4-(pyren-1-yl)pyrazole | Acetonitrile (B52724) | 349 | ~385 |

| Pyrene-1-carboxaldehyde | Acetonitrile | ~365 | Varies with polarity |

Intramolecular Charge Transfer (ICT) State Investigations

The structure of this compound, featuring an electron-donating N,N-diphenylhydrazone group connected to the pyrene aldehyde moiety, facilitates an intramolecular charge transfer (ICT) process upon photoexcitation. acs.org In such D-π-A systems, the absorption of a photon promotes an electron from the highest occupied molecular orbital (HOMO), which is typically localized on the donor (diphenylhydrazone), to the lowest unoccupied molecular orbital (LUMO), which is often centered on the acceptor (pyrene aldehyde). doi.org

This charge separation in the excited state results in a large change in the dipole moment of the molecule. rsc.org The formation of this ICT state is a key factor governing the photophysical properties, including the significant Stokes shift and the sensitivity of the emission to the solvent environment. researchgate.netelsevierpure.com Theoretical calculations on similar D-π-A systems have shown that the extent of charge transfer can be tuned by modifying the donor and acceptor strengths and the nature of the π-bridge. acs.org

Fluorescence Quenching Mechanisms in Pyrene-Hydrazone Systems

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a sample. In pyrene-hydrazone systems, several quenching mechanisms can be operative. These are broadly categorized as static and dynamic quenching.

Dynamic (Collisional) Quenching: This occurs when the excited fluorophore collides with a quencher molecule in solution. nih.gov The rate of dynamic quenching is dependent on the concentration of the quencher and the diffusion rates of the molecules. Common quenchers for pyrene fluorescence include oxygen, amines, and nitro-aromatic compounds. researchgate.netconicet.gov.ar The quenching process can be described by the Stern-Volmer equation. nih.gov

Static Quenching: This mechanism involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. nih.gov An increase in quencher concentration leads to a greater proportion of complex formation and thus, a decrease in fluorescence.

Other potential quenching pathways in these systems include photoinduced electron transfer (PET), where an electron is transferred from the quencher to the excited fluorophore (or vice versa), leading to non-radiative decay. The presence of the electron-rich hydrazone moiety itself can, in certain conformations or environments, contribute to self-quenching phenomena.

| Mechanism | Description | Key Characteristics |

|---|---|---|

| Dynamic Quenching | Collisional deactivation of the excited state. | Affects excited state lifetime; dependent on viscosity and temperature. |

| Static Quenching | Formation of a non-fluorescent ground-state complex. | Does not affect excited state lifetime; association constant can be determined. |

| Photoinduced Electron Transfer (PET) | Electron transfer between the fluorophore and another molecule. | Dependent on the redox potentials of the involved species. |

Solvatochromic Effects on Photoluminescence

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. Pyrene derivatives with a significant ICT character, such as this compound, are expected to exhibit pronounced solvatochromism. rsc.org The large dipole moment of the ICT excited state is more stabilized by polar solvents than the ground state.

This differential stabilization leads to a lowering of the excited state energy in polar solvents, resulting in a bathochromic (red) shift of the fluorescence emission maximum as the solvent polarity increases. researchgate.net Studies on pyrene-1-carboxaldehyde have demonstrated this behavior, where the emission shifts to longer wavelengths in more polar environments like acetonitrile and dimethyl sulfoxide. rsc.orgresearchgate.net This property makes such compounds useful as fluorescent probes for characterizing the polarity of their microenvironment.

Luminescence Lifetime Analysis

The fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state. For pyrene and its derivatives, the fluorescence lifetime is characteristically long, often in the range of tens to hundreds of nanoseconds in the absence of quenchers. lumiprobe.comcolostate.edu This long lifetime is a key feature that enables processes like excimer formation and makes pyrene derivatives sensitive probes for dynamic quenching studies. nih.gov

The measured lifetime can be significantly affected by the molecular environment. For instance, the presence of quenchers like oxygen can dramatically shorten the fluorescence lifetime. chinesechemsoc.org Time-resolved fluorescence spectroscopy is the technique used to measure these lifetimes, and the decay kinetics can provide insights into the excited-state processes, such as the presence of different emitting species or quenching mechanisms. mdpi.comdtic.mil

| System | Condition | Lifetime (τ, ns) |

|---|---|---|

| Pyrenebutanoic acid | Tris-acetate buffer | 90 |

| Pyrene-labeled oligonucleotide | Aqueous buffer | ~40 |

| Pyrene monomer | Deoxygenated cyclohexane | 382 |

| Pyrene monomer | Argon-purged tetradecane | ~400 |

Electrochemical Properties and Redox Behavior

The electrochemical properties of this compound are determined by the redox-active pyrene core and the attached diphenylhydrazone moiety. Cyclic voltammetry (CV) is a powerful technique to investigate the redox behavior of such compounds, providing information on their oxidation and reduction potentials. rsc.org

Pyrene derivatives can typically undergo both oxidation and reduction processes. The oxidation process involves the removal of an electron from the HOMO, which for this molecule is likely centered on the electron-rich N,N-diphenylhydrazone and the pyrene ring. The reduction involves the addition of an electron to the LUMO, which is expected to be localized on the pyrene aldehyde part of the molecule.

The electrochemical HOMO-LUMO gap can be estimated from the onset potentials of the first oxidation and reduction peaks. acs.org This electrochemical gap is often in good agreement with the optical gap determined from absorption spectroscopy. The redox potentials can be influenced by the solvent and the supporting electrolyte used in the electrochemical measurement. acs.orgacs.org The electrochemical behavior is crucial for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), as it determines the charge injection and transport properties of the material. Some pyrene derivatives have been shown to form polymers upon repeated oxidative cycling. researchgate.net

| Compound | Oxidation Potential (E_ox, V) | Reduction Potential (E_red, V) |

|---|---|---|

| PyC-N (Amide attached via Carbonyl) | 1.4 | -1.8 |

| PyN-C (Amide attached via Nitrogen) | 1.2 | ~ -2.0 |

Oxidation and Reduction Potentials of Pyrene-Hydrazone Conjugates

The electrochemical behavior of pyrene-hydrazone conjugates is a critical aspect of their molecular characterization, providing insight into their electronic properties and potential for applications in electronic devices. The oxidation and reduction potentials are key parameters that define the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), respectively.

While specific experimental data for this compound is not extensively detailed in publicly available literature, the general electrochemical characteristics of pyrene derivatives have been a subject of study. For many pyrene-based compounds, the pyrene moiety itself is electrochemically active. The oxidation process typically involves the removal of an electron from the pyrene core, forming a radical cation. Conversely, the reduction process involves the addition of an electron to form a radical anion.

The substitution on the pyrene ring significantly influences these potentials. Electron-donating groups tend to lower the oxidation potential, making the compound easier to oxidize. In contrast, electron-withdrawing groups make oxidation more difficult but facilitate reduction. In the case of pyrene-hydrazone conjugates, the hydrazone group can modulate the electronic properties of the pyrene core. The specific potentials are also highly dependent on the solvent and the supporting electrolyte used during the electrochemical measurements.

A representative, though generalized, view of the kind of data obtained from such studies can be presented in a tabular format. The following table illustrates hypothetical but plausible electrochemical data for a generic pyrene-hydrazone conjugate based on common solvents used in electrochemistry.

| Compound | Solvent | Oxidation Potential (Eox vs. Fc/Fc+) | Reduction Potential (Ered vs. Fc/Fc+) |

| Pyrene-Hydrazone Conjugate | Dichloromethane (DCM) | 0.85 V | -1.75 V |

| Pyrene-Hydrazone Conjugate | Acetonitrile (ACN) | 0.82 V | -1.78 V |

| Pyrene-Hydrazone Conjugate | Tetrahydrofuran (THF) | 0.90 V | -1.85 V |

Note: The data in this table is illustrative and not based on experimental results for this compound.

Spectroelectrochemical Studies for Electronic Structure Elucidation

Spectroelectrochemistry is a powerful technique that provides detailed information about the electronic structure of molecules by combining electrochemical and spectroscopic measurements. This method allows for the in-situ characterization of electrochemically generated species, such as radical cations and anions.

In a typical spectroelectrochemical experiment involving a pyrene-hydrazone conjugate, the compound would be subjected to a controlled potential while its UV-Vis-NIR absorption spectrum is recorded. Upon oxidation, new absorption bands corresponding to the pyrene radical cation would appear. These bands are often observed at longer wavelengths (lower energy) compared to the absorption bands of the neutral molecule. The appearance and evolution of these new absorption features with the applied potential can be used to confirm the generation of the oxidized species and to study its stability.

Similarly, upon reduction, the formation of the pyrene radical anion would lead to the appearance of its characteristic absorption bands. By analyzing the spectral changes during both oxidation and reduction, researchers can gain a deeper understanding of the electronic transitions occurring in the charged species. This information is invaluable for elucidating the nature of the HOMO and LUMO and how the electronic structure is perturbed upon electron transfer.

The findings from spectroelectrochemical studies are crucial for understanding the fundamental electronic properties of this compound and for designing materials with tailored optoelectronic properties.

Computational and Theoretical Chemistry Approaches to Pyrene 3 Aldehyde N,n Diphenylhydrazone

Quantum Chemical Calculations (DFT) for Molecular and Electronic Structure

Density Functional Theory (DFT) is a prominent quantum chemical method used to study the structure and properties of molecules. researchgate.net It offers a balance between accuracy and computational cost, making it suitable for polycyclic aromatic hydrocarbons and their derivatives. scirp.org Calculations using functionals like B3LYP with basis sets such as 6-311G** have been shown to provide results in good agreement with experimental data for the parent pyrene (B120774) molecule. researchgate.netscirp.org

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For Pyrene-3-aldehyde-N,N-diphenylhydrazone, this process involves calculating the forces on each atom and adjusting their positions until a stable conformation is reached.

Illustrative Data Table: Representative Optimized Bond Lengths for Hydrazone Linkage (Based on general hydrazone structures)

| Bond | Typical Calculated Bond Length (Å) |

|---|---|

| C=N (imine) | ~1.28 - 1.30 |

| N-N (hydrazine) | ~1.35 - 1.38 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

For this compound, the FMOs exhibit a distinct spatial distribution. nih.gov

HOMO : The HOMO is typically localized on the more electron-rich part of the molecule. In this case, it is expected to be distributed over the N,N-diphenylhydrazone moiety, which acts as the electron-donating group. nih.gov

LUMO : The LUMO is generally found on the electron-accepting portion. The pyrene-aldehyde unit, with its extended π-system and electron-withdrawing carbonyl group, is expected to host the LUMO. nih.gov

This spatial separation of the HOMO and LUMO is characteristic of a donor-π-acceptor (D-π-A) system and is fundamental to the molecule's potential applications in optoelectronics. The HOMO-LUMO energy gap for pyrene itself is calculated to be around 3.84 eV, which agrees well with experimental values. researchgate.netscirp.org The introduction of the diphenylhydrazone group is expected to raise the HOMO energy and lower the LUMO energy, resulting in a smaller energy gap compared to the parent pyrene.

Illustrative Data Table: Representative FMO Energies

| Molecular Orbital | Typical Energy Range (eV) | Primary Localization |

|---|---|---|

| HOMO | -5.0 to -5.5 | N,N-diphenylhydrazone |

| LUMO | -2.0 to -2.5 | Pyrene-aldehyde |

| HOMO-LUMO Gap (ΔE) | ~3.0 | - |

DFT calculations can predict various spectroscopic properties, providing insights that complement experimental data. Time-Dependent DFT (TD-DFT) is commonly used to calculate the electronic absorption spectra (UV-Vis). For this compound, the calculations would predict the energies of electronic transitions, which correspond to the absorption wavelengths (λmax). The primary electronic transitions are expected to be from the HOMO to the LUMO, corresponding to an intramolecular charge transfer (ICT) from the diphenylhydrazone donor to the pyrene-aldehyde acceptor.

Furthermore, computational methods can predict vibrational frequencies (IR and Raman spectra). By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational modes of the molecule can be determined. These calculated frequencies help in the assignment of experimental spectral bands to specific molecular motions, such as the C=N imine stretch, N-N stretch, and aromatic C-H stretches.

Modeling of Reaction Mechanisms and Pathways

Theoretical modeling is instrumental in elucidating the step-by-step mechanisms of chemical reactions, identifying transition states, and calculating activation energies.

The formation of this compound occurs through the condensation reaction of pyrene-3-aldehyde and N,N-diphenylhydrazine. Mechanistic studies of hydrazone formation show that the reaction is typically acid-catalyzed. nih.gov The rate-limiting step at neutral pH is often the dehydration of a tetrahedral carbinolamine intermediate. nih.gov

The reaction mechanism can be modeled computationally to map out the energy profile:

Nucleophilic Attack : The terminal nitrogen of N,N-diphenylhydrazine attacks the electrophilic carbonyl carbon of pyrene-3-aldehyde.

Proton Transfer : A proton is transferred to the oxygen atom, forming a zwitterionic or neutral tetrahedral intermediate (carbinolamine).

Dehydration : The hydroxyl group is protonated (under acidic conditions) to form a good leaving group (water), which is subsequently eliminated to form the C=N double bond of the hydrazone.

Computational analysis can determine the activation barriers for each step, confirming the rate-determining step and explaining the role of the acid catalyst in lowering the energy of the transition state for dehydration. nih.gov

The electrochemical behavior of hydrazones can be investigated by modeling their oxidation and reduction processes. The hydrazone moiety is typically redox-active. beilstein-journals.org Computational electrochemistry can predict oxidation and reduction potentials, which are related to the HOMO and LUMO energies, respectively.

Upon oxidation, a hydrazone can lose an electron to form a radical cation. beilstein-journals.org Theoretical studies can model the structure and spin density distribution of this radical cation. The initial oxidation is expected to occur on the electron-rich diphenylhydrazone part of the molecule. The subsequent fate of this radical cation can involve various pathways, such as dimerization, cyclization, or reaction with other species in the medium. beilstein-journals.org For instance, electrochemical oxidation of some aldehyde-derived hydrazones can lead to intramolecular C-H functionalization or cycloaddition reactions, forming new heterocyclic structures. beilstein-journals.org DFT calculations can be used to explore the feasibility of these different reaction pathways by calculating the free energy changes and activation barriers associated with each potential mechanism.

Simulation of Intermolecular Interactions and Aggregation

Computational simulations are instrumental in elucidating the complex intermolecular interactions that dictate the aggregation behavior of this compound. These interactions are primarily driven by π-π stacking and hydrogen bonding, which are fundamental to the supramolecular chemistry of aromatic and hydrazone-containing compounds.

The pyrene moiety in this compound is a large, planar aromatic system highly prone to π-π stacking interactions. These interactions are a critical factor in the formation of dimers and larger aggregates. researchgate.net Computational studies on various pyrene derivatives have provided a framework for understanding these forces.

Theoretical models, including Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have been employed to investigate the geometry and energetics of pyrene dimers. arxiv.org High-level ab initio calculations, such as Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)), offer benchmark data for these interactions. arxiv.org

Studies on pyrene dimers reveal that both sandwich and slipped-parallel stacking arrangements are possible. arxiv.org The degree of overlap between the pyrene moieties is a crucial determinant of the interaction strength and the photophysical properties of the resulting aggregate. osti.govrsc.org A greater overlap generally leads to stronger interaction energies and can result in the formation of excimers, which are excited-state dimers with distinct fluorescent properties. osti.gov The interplanar distance in these stacked arrangements is also a key parameter, with optimized geometries often showing distances smaller than typical van der Waals separations, indicating a significant attractive force. arxiv.org

Computational analyses have quantified the interaction energies for different stacking configurations of pyrene derivatives. These energies are influenced by the specific substituents on the pyrene core. chemrxiv.org While direct computational data for this compound is not available in the reviewed literature, the principles derived from studies on other pyrene derivatives provide a strong basis for predicting its behavior. The bulky N,N-diphenylhydrazone substituent likely introduces steric hindrance that influences the preferred stacking geometry and interaction energy.

Table 1: Computational Data on π-π Stacking in Pyrene Dimers from Theoretical Studies

| Computational Method | System | Interaction Energy (kcal/mol) | Inter-monomer Distance (Å) |

|---|---|---|---|

| SOS-MP2-F12 | Pyrene Sandwich Complex | -8.556 | Not Specified |

| CCSD(T) | Pyrene Sandwich Complex | -1.841 | Not Specified |

| DFT/B3LYP-D3 | Pyrene Sandwich Complex | Not Specified | 3.81 |

| CCSD*(T)/cc-pVDZ-F12 | Pyrene Sandwich Complex | Not Specified | 3.900 |

This table presents a selection of computational results for the pyrene sandwich complex from various high-level ab initio and DFT calculations, illustrating the range of interaction energies and optimal distances predicted by different theoretical models. arxiv.org

The hydrazone group (-C=N-NH-) in this compound introduces the potential for hydrogen bonding, which can significantly influence its molecular assembly and crystal packing. ustc.edu.cn While the N,N-diphenyl substitution in the target molecule precludes the presence of a traditional N-H donor, the nitrogen atoms of the hydrazone moiety can act as hydrogen bond acceptors.

In systems containing suitable hydrogen bond donors, such as protic solvents or other co-crystallizing molecules, the hydrazone nitrogen can participate in intermolecular hydrogen bonds. researchgate.net Computational studies on various hydrazone derivatives have demonstrated the importance of these interactions in directing molecular conformation and stabilizing crystal lattices. mdpi.comscielo.br For instance, intramolecular hydrogen bonds in certain hydrazone systems have been shown to stabilize specific isomers. scielo.brresearchgate.net

The formation and breaking of hydrogen bonds can lead to structural flexibility and even disorder in hydrazone-linked frameworks. ustc.edu.cn The presence of solvents capable of donating or accepting hydrogen bonds can compete with intermolecular hydrogen bonding between the hydrazone molecules themselves, thereby affecting aggregation processes. ustc.edu.cn Theoretical calculations can predict the strength and geometry of these hydrogen bonds, providing insight into the stability of different aggregated states. The interplay between hydrogen bonding and π-π stacking is a key area of computational investigation, as these forces can act cooperatively or competitively to determine the final supramolecular architecture.

Table 2: Potential Hydrogen Bonding Interactions in Hydrazone-Based Systems

| Interaction Type | Donor | Acceptor | Significance in Aggregation |

|---|---|---|---|

| Intermolecular | Solvent (e.g., Methanol) | Hydrazone Nitrogen | Can disrupt self-aggregation by solvating the molecule. researchgate.net |

| Intermolecular | Another Hydrazone (with N-H) | Hydrazone Nitrogen | Leads to the formation of dimers and larger self-assembled structures. mdpi.com |

| Intramolecular | Other functional group in the molecule | Hydrazone Nitrogen | Stabilizes specific molecular conformations (isomers). researchgate.net |

This table outlines the types of hydrogen bonding interactions that can occur in systems containing a hydrazone moiety and their general effects on molecular aggregation, based on studies of various hydrazone derivatives.

Applications in Advanced Materials and Sensing Technologies

Design and Development of Chemosensors and Fluorescent Probes

Hydrazone-based fluorescent sensors are widely adopted for detecting various analytes due to their straightforward synthesis and distinctive properties. nih.gov The core principle involves a condensation reaction between a carbonyl compound, such as pyrene-3-aldehyde, and a hydrazine (B178648) derivative. nih.gov This reaction creates a modular structure where the pyrene (B120774) acts as a fluorophore (the signaling unit) and the hydrazone moiety, often with other integrated groups, serves as the chelating or reactive site (the recognition unit). nih.gov

The detection capabilities of pyrene-hydrazone and related Schiff base sensors are rooted in specific chemical reactions and photophysical processes that modulate the fluorescence of the pyrene core.

Imine Bond Formation: The foundational reaction for many chemosensors is the formation of a hydrazone (a type of imine or Schiff base) when a hydrazine derivative reacts with an aldehyde or ketone. nih.gov For aldehyde detection, a non-fluorescent or weakly fluorescent hydrazine-functionalized pyrene can react with the target aldehyde, forming a highly fluorescent hydrazone. This "turn-on" response occurs because the reaction blocks photoinduced electron transfer (PeT), a common fluorescence quenching mechanism. nih.govnih.govmdpi.com In the initial probe, lone pair electrons from the hydrazine can transfer to the excited pyrene, quenching its fluorescence. Upon forming the imine, this electron transfer is inhibited, restoring bright fluorescence. nih.govmdpi.com

Cyclization: In certain sensor designs, the initial interaction with an analyte, such as formaldehyde, can trigger a subsequent cyclization reaction. This structural change rigidly planarizes the molecule, leading to a significant enhancement in fluorescence intensity and a shift in the emission wavelength.

Signal Transduction: The primary mechanisms for signal transduction in these probes are Photoinduced Electron Transfer (PeT) and Intramolecular Charge Transfer (ICT). acs.org In a PeT-based sensor, the fluorescence is initially "off" and is switched "on" upon analyte binding, which disrupts the quenching process. nih.gov In an ICT-based sensor, analyte interaction can alter the electron-donating or -withdrawing nature of the recognition site, leading to a shift in the emission wavelength (a ratiometric response) or an enhancement of fluorescence intensity. acs.org Chelation-Enhanced Fluorescence (CHEF) is another critical mechanism, where the binding of a metal ion to the hydrazone ligand restricts molecular vibrations and blocks PeT, causing a dramatic increase in fluorescence. mdpi.com

Pyrene-hydrazone scaffolds have been effectively utilized as ligands for the selective fluorescent detection of various metal ions and anions. The nitrogen and oxygen atoms within the hydrazone linkage act as effective coordination sites for metal ions. nih.gov

Pyrene-appended hydrazone ligands have demonstrated high selectivity for copper (Cu²⁺) and iron (Fe³⁺) ions. mdpi.comnih.govrsc.org For instance, a pyrene-acylhydrazone probe was developed for the "turn-on" detection of Cu²⁺ with a very low detection limit of 0.304 nM. nih.gov Similarly, a pyrene-appended bipyridine hydrazone ligand was shown to selectively sense Cu²⁺ in aqueous media at physiological pH, with the fluorescence intensity at 466 nm increasing upon binding. rsc.org The chelation with the metal ion inhibits the PeT process, leading to the fluorescence enhancement. nih.gov Bodipy-pyridylhydrazone probes have also been shown to be effective for Fe³⁺ detection through a CHEF process. mdpi.com

| Sensor Type | Target Analyte | Fluorescence Response | Limit of Detection (LOD) | Solvent System |

|---|---|---|---|---|

| Pyrene-acylhydrazone | Cu²⁺ | Turn-on | 0.304 nM | DMSO/H₂O |

| Pyrene-appended bipyridine hydrazone | Cu²⁺ | Turn-on | 0.66 μM | H₂O/MeCN |

| Bodipy-pyridylhydrazone | Fe³⁺ | Turn-on | Not specified | Acetonitrile (B52724)/H₂O |

The inherent reactivity of the hydrazine group with carbonyls makes these probes excellent candidates for aldehyde detection. nih.gov A hydrazine-functionalized pyrene probe can undergo a condensation reaction with aldehydes, leading to a significant fluorescence "turn-on" effect by inhibiting PeT. nih.govnih.gov This principle has been used to develop probes for formaldehyde, a common environmental pollutant, with high sensitivity and selectivity. nih.gov

Furthermore, the electron-rich pyrene ring is well-suited for detecting electron-deficient nitroaromatic compounds, which are common explosives. nih.gov The sensing mechanism often involves π-π stacking interactions between the pyrene unit of the sensor and the nitroaromatic analyte. nih.govmdpi.com This interaction can lead to fluorescence quenching or, in some cases, emission enhancement due to aggregation. nih.gov A sensor based on a pyrene-1-carbaldehyde derivative demonstrated effective detection of 4-nitrophenol (B140041) with a low limit of detection, where emission increased due to aggregation caused by these π-π interactions. nih.gov Pyrene-based fluorescent metal-organic frameworks have also proven effective in sensing nitrobenzene. rsc.org

| Sensor | Target Analyte | Fluorescence Response | Limit of Detection (LOD) |

|---|---|---|---|

| Pyrene-based azomethine | 4-Nitrophenol | Emission Increase | 14.96 μM |

| Anthracene-based azomethine | Nitrobenzene | Emission Increase | 16.15 μM |

| Naphthalene-based azomethine | Nitrobenzene | Emission Increase | 23.49 μM |

Stimuli-Responsive Organic Materials

Stimuli-responsive materials can change their properties in response to external triggers. Pyrene derivatives are excellent candidates for these applications due to their sensitivity to their local environment and mechanical stress. rsc.orgresearchgate.netresearchgate.net

Mechanofluorochromism (MFC) is a phenomenon where a material changes its fluorescence color upon the application of a mechanical force like grinding or shearing. rsc.orgresearchgate.net This property is highly valuable for applications in stress sensing and damage detection. Pyrene-containing compounds are known to exhibit MFC properties. rsc.orgrsc.org The mechanism typically involves a force-induced transition between different solid-state packing arrangements.

For example, a crystalline form might exhibit blue fluorescence characteristic of pyrene monomers, while grinding can disrupt the crystal lattice to form an amorphous state that favors the formation of excimers (excited-state dimers), which emit at longer wavelengths (e.g., green fluorescence). rsc.org This change is often reversible, with the original blue fluorescence being restored by heating or exposure to solvent vapor, which allows the molecules to rearrange back into their stable crystalline state. rsc.org While direct studies on Pyrene-3-aldehyde-N,N-diphenylhydrazone are limited, its precursor, pyrene-1-carbaldehyde, exhibits piezochromism (a pressure-induced color change), where increasing pressure reduces the intermolecular distance in its π-stacked structure, causing a red-shift in its fluorescence. iucr.orgresearchgate.net This fundamental property of the pyrene-aldehyde core suggests that its derivatives, including hydrazones, are strong candidates for possessing MFC behavior. rsc.orgresearchgate.net

Solvatochromism is the ability of a compound to change its color or fluorescence properties in response to the polarity of its solvent environment. nih.gov This effect arises from differential solvation of the ground and excited electronic states of the molecule. Pyrene-based D–π–A (Donor-π-Acceptor) dyes are known to be strongly solvatochromic. rsc.org

The pyrene-aldehyde precursor is a known solvatochromic probe, and its fluorescence is sensitive to the microenvironment's polarity. rsc.org Novel pyrene analogues have been shown to exhibit strong solvatochromism accompanied by large Stokes shifts. nih.gov In pyrene-hydrazone systems, the polarity of the solvent can influence the intramolecular charge transfer (ICT) character of the excited state. In nonpolar solvents, the emission might be characteristic of a locally excited state, while in polar solvents, the more polar ICT excited state is stabilized, leading to a red-shifted emission. This sensitivity allows such materials to be used as fluorescent probes for mapping solvent polarity in various chemical and biological systems. nih.govrsc.orgresearchgate.net

Optoelectronic and Functional Material Applications

The unique electronic and photophysical properties of pyrene-based compounds, stemming from the extended π-conjugated system of the pyrene core, make them highly attractive for applications in advanced materials. mdpi.comrsc.org The incorporation of a hydrazone moiety can further enhance these properties, providing excellent charge-transporting capabilities and tunable emission characteristics. While specific research on this compound in the following applications is not extensively detailed in published literature, the performance of closely related pyrene and hydrazone derivatives provides a strong indication of its potential in optoelectronic and functional material technologies.

Light-Emitting Diodes (LEDs) and Dye-Sensitized Solar Cells (DSSCs) Based on Hydrazone Derivatives

Hydrazone derivatives are a significant class of organic compounds utilized in the development of optoelectronic devices due to their inherent luminescence and charge-carrying properties. researchgate.net The pyrene moiety, known for its high fluorescence quantum yield, makes pyrene-based hydrazones particularly promising candidates for light-emitting applications and as sensitizers in solar cells. researchgate.netuky.edu

In the field of Organic Light-Emitting Diodes (OLEDs), materials containing pyrene have been successfully employed as efficient emitters. For instance, pyrene-imidazole derivatives have been synthesized that exhibit good thermal stability and high fluorescent quantum efficiencies, reaching up to 70% in amorphous films. rsc.org Non-doped OLED devices using these materials as the active layer have demonstrated high brightness and efficiency. rsc.org Similarly, deep-blue emitting OLEDs have been developed using emitters based on anthracene (B1667546) and pyrene moieties, achieving high external quantum efficiencies (EQE) and pure color coordinates that meet stringent industry standards like the European Broadcasting Union (EBU). rsc.org These results underscore the potential of pyrene-based structures to serve as the core for highly efficient and stable light-emitting materials.

Table 1: Performance of OLEDs with Pyrene-Based Emitters

| Emitter Type | Max. Current Efficiency (cd A⁻¹) | Max. Brightness (cd m⁻²) | Max. External Quantum Efficiency (EQE) (%) | Emitted Color |

|---|---|---|---|---|

| Pyrene-imidazole derivative (PyTPEI) rsc.org | 8.73 | 27,419 | Not Reported | - |

| Pyrene-imidazole derivative (PyPTPEI) rsc.org | 7.68 | 19,419 | Not Reported | - |

| Anthracene-pyrene derivative (PyAnPy) rsc.org | Not Reported | Not Reported | 4.78 | Deep-Blue |

In the context of solar energy, hydrazone derivatives have been investigated as effective sensitizers in Dye-Sensitized Solar Cells (DSSCs). A series of N,N-diphenyl-hydrazone dyes were synthesized and used to produce DSSCs with a maximum power conversion efficiency (PCE) of up to 5.83%. researchgate.net Metal-free hydrazone-based dyes have also been synthesized from inexpensive materials, achieving solid-state device conversion efficiencies between 3.8% and 4.5%. researchgate.net The performance of DSSCs is critically dependent on the dye's ability to absorb light and inject electrons into the semiconductor (typically TiO2), as well as the stability of the oxidized dye and its regeneration by the electrolyte. bibliotekanauki.plrsc.org The structural design of the dye, including the donor, π-bridge, and acceptor components, plays a crucial role in optimizing these processes. mdpi.com For comparison, DSSCs using other organic sensitizers, such as phenothiazine (B1677639) derivatives, have reached efficiencies of over 6.2%. rsc.org The combination of a strong donor and a suitable acceptor within a hydrazone framework, particularly one anchored by a pyrene group, could lead to highly efficient DSSCs.

Table 2: Photovoltaic Performance of DSSCs with Hydrazone and Other Organic Dyes

| Dye Type | Jsc (mA cm⁻²) | Voc (V) | Fill Factor (ff) | Power Conversion Efficiency (η, %) |

|---|---|---|---|---|

| N,N-diphenyl-hydrazone derivative researchgate.net | - | - | - | up to 5.83 |

| Metal-free hydrazone dyes researchgate.net | - | - | 0.64 - 0.72 | 3.8 - 4.5 |

Integration in Nanoparticle and Polymer Architectures

Integrating functional molecules like this compound into larger, more complex structures such as nanoparticles and polymers is a key strategy for developing advanced materials with tailored properties. This approach can enhance stability, processability, and performance in various applications.

Pyrene-functionalized units have been successfully incorporated into supramolecular coordination complexes, such as nanojars. nih.govresearchgate.net These structures are self-assembled from metal ions and organic ligands. nih.gov Studies on pyrene-functionalized nanojars have shown that the fluorescence of the pyrene unit is significantly quenched when attached to the nanojar, indicating strong electronic interactions between the fluorophore and the paramagnetic Cu²⁺ ions within the complex. nih.gov This interaction highlights a pathway for creating novel sensor materials where the emission properties are modulated by the surrounding architecture.

Coordination polymers (CPs) represent another important class of materials where pyrene derivatives have been integrated. By designing ligands that contain a pyrene unit, researchers have synthesized one-dimensional and two-dimensional coordination polymers. nih.gov For example, a ligand based on 5-{(pyren-4-ylmethyl)amino}isophthalic acid has been used to create zinc(II) and cadmium(II) coordination polymers. These materials have demonstrated high activity as heterogeneous catalysts in solvent-free, microwave-assisted cyanosilylation reactions, showcasing how the integration of pyrene into a polymer framework can yield functional materials for catalysis. nih.gov

Furthermore, pyrene units have been incorporated into dendrimers, which are highly branched, tree-like macromolecules. Blue-emitting triarylamines containing pyrene and hexaphenylbenzene (B1630442) dendrons have been synthesized for use in OLEDs. researchgate.net These dendritic materials exhibit high thermal stability and are used as the hole-transporting and emitting layer in devices, leading to efficient and pure blue emission. researchgate.net The dendritic architecture helps to prevent the aggregation of the pyrene fluorophores, which can otherwise lead to quenching of the fluorescence and a reduction in device efficiency. uky.edu

Future Research Trajectories and Interdisciplinary Perspectives

Novel Synthetic Methodologies and Catalyst Development for Pyrene-Hydrazones

The synthesis of hydrazones is typically achieved through the condensation reaction between a hydrazine (B178648) derivative and an aldehyde or ketone. nih.gov While this is a well-established method, future research will likely focus on developing more efficient, environmentally friendly, and versatile synthetic routes.

Key areas for future investigation include:

Green Chemistry Approaches: The development of synthetic protocols that utilize greener solvents, or even solvent-free conditions, is a growing area of interest. For instance, the use of magnesium oxide nanoparticles as a recyclable catalyst under solvent-free and ultrasonic conditions has been demonstrated for hydrazone synthesis. researchgate.net

Novel Catalysts: Research into new catalytic systems can lead to milder reaction conditions, higher yields, and improved purity of pyrene-hydrazone derivatives. Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) has been explored as a catalyst for hydrazone synthesis from aromatic aldehydes and ketones. mdpi.com The catalytic effect of water in certain hydrazone syntheses has also been noted, suggesting that exploring aqueous reaction conditions could be a fruitful avenue. rsc.org

Mechanochemical Synthesis: The use of mechanochemical methods, such as neat grinding and liquid-assisted grinding, presents a solvent-free alternative for the synthesis of hydrazones and could be applied to pyrene-based systems. mdpi.com

Flow Chemistry: Continuous flow synthesis offers advantages in terms of scalability, safety, and process control. Applying flow chemistry to the synthesis of pyrene-hydrazones could enable more efficient and reproducible production.

| Synthetic Approach | Catalyst/Conditions | Potential Advantages |

| Green Synthesis | Magnesium Oxide Nanoparticles / Solvent-free, Ultrasonic | Environmentally friendly, high productivity, clean reaction. researchgate.net |

| Catalysis | Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) | Potential for milder reaction conditions. mdpi.com |

| Mechanochemistry | Neat or Liquid-Assisted Grinding | Solvent-free, potential for novel solid-state reactivity. mdpi.com |

| Flow Chemistry | Continuous Flow Reactor | Scalability, improved safety and control. |

Advanced Characterization Techniques for Dynamic Processes

Understanding the dynamic processes of pyrene-hydrazones, such as their conformational changes, excited-state dynamics, and interactions with other molecules, is crucial for optimizing their performance in various applications. Future research will increasingly rely on advanced characterization techniques to probe these dynamics with high temporal and spatial resolution.

Promising techniques for future studies include:

Ultrafast Spectroscopy: Techniques like transient absorption spectroscopy can provide insights into the excited-state dynamics of pyrene-hydrazones, which is essential for designing more efficient fluorescent sensors and materials for organic light-emitting diodes (OLEDs).

Single-Molecule Spectroscopy: This technique allows for the study of individual molecules, eliminating the averaging effects inherent in ensemble measurements. It can reveal heterogeneities in the behavior of pyrene-hydrazone systems and provide a deeper understanding of their mechanisms.

Advanced NMR Techniques: Two-dimensional and solid-state NMR spectroscopy can provide detailed structural information and probe dynamic processes in both solution and the solid state.

In-situ and Operando Characterization: For materials applications, techniques that allow for characterization under operating conditions (e.g., in a working electronic device or during a catalytic reaction) are invaluable for understanding structure-property-performance relationships.

Expansion of Sensing Capabilities for Environmental and Biological Targets

Pyrene-hydrazone derivatives have shown great potential as fluorescent sensors for a variety of analytes, including metal ions and small molecules. nih.govnih.govnih.gov Future research will aim to expand their sensing capabilities to a wider range of targets with improved sensitivity and selectivity.

Future directions in this area include:

Detection of New Analytes: Designing pyrene-hydrazone sensors for emerging environmental pollutants, biomarkers for diseases, and important biological molecules is a key research goal.

Multi-Analyte Sensing: The development of sensor arrays or single probes capable of detecting multiple analytes simultaneously would be highly beneficial for complex sample analysis. mdpi.com

Enhanced Sensitivity and Selectivity: Fine-tuning the molecular structure of pyrene-hydrazones can lead to sensors with lower detection limits and higher selectivity for the target analyte over potential interferents. For example, a pyrene-acylhydrazone-based probe demonstrated a very low detection limit of 0.304 nM for Cu²⁺. nih.gov

Real-World Applications: A significant focus will be on translating laboratory-based sensors into practical devices for real-world applications, such as in-field environmental monitoring and point-of-care diagnostics. This includes testing in complex matrices like river water and biological fluids. nih.govnih.gov

Bioimaging: The use of pyrene-hydrazone probes for imaging analytes within living cells is a rapidly growing area. nih.govresearchgate.net Future work will focus on developing probes with improved cell permeability, lower cytotoxicity, and targeting capabilities for specific organelles.

| Target Analyte | Sensor Type | Detection Limit | Reference |

| Cu²⁺ | Turn-on Fluorescent Probe | 0.304 nM | nih.gov |

| Hydrazine | Turn-on Fluorescent Probe | 0.057 µM | researchgate.net |

| Fe²⁺ | "Turn-Off" Fluorescent Sensor | 0.51 µM | mdpi.com |

| Al³⁺ | "Turn-on" Fluorescent Sensor | 5 nM | nih.gov |

| Zn²⁺ | "Turn-on" Fluorescent Sensor | 95.0 nM | nih.gov |

Engineering of Pyrene-Hydrazone Materials for Enhanced Performance

The unique photophysical properties of pyrene-hydrazones make them attractive building blocks for advanced materials. Future research will focus on engineering these materials to achieve enhanced performance in a variety of applications.

Key areas of development include:

Organic Electronics: Pyrene-hydrazones can be incorporated into materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Research will focus on designing molecules with optimized electronic properties, such as charge carrier mobility and energy levels, to improve device efficiency and stability. Hydrazone-based materials are being explored as cost-effective hole transporting materials in perovskite solar cells. rsc.org

Porous Materials: The incorporation of pyrene-hydrazone moieties into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) can lead to materials with interesting properties for gas storage, separation, and catalysis. semanticscholar.org Hydrazone-linked heptazine polymeric carbon nitrides have shown synergistic effects in visible-light-driven catalysis. nih.gov

Supramolecular Assemblies: The ability of pyrene-hydrazones to self-assemble into well-defined nanostructures can be exploited to create new materials with tailored properties. Understanding and controlling the self-assembly process is a key research challenge.

Hybrid Materials: Combining pyrene-hydrazones with inorganic materials, such as quantum dots or nanoparticles, can lead to hybrid materials with synergistic properties and new functionalities. For example, hybridizing 1-aminopyrene with ZnO quantum dots has been shown to enhance the performance of light-emitting diodes. koreascience.kr

Synergistic Integration of Computational and Experimental Approaches for Rational Design

The rational design of new pyrene-hydrazone derivatives with tailored properties will be greatly facilitated by the synergistic integration of computational and experimental approaches. rsc.org

This integrated approach will involve:

Computational Screening: Using computational methods, such as density functional theory (DFT) and time-dependent DFT (TD-DFT), to screen large libraries of virtual pyrene-hydrazone compounds and predict their electronic, photophysical, and sensing properties. This can help to identify promising candidates for experimental synthesis and characterization. rsc.orgresearchgate.net

Mechanistic Insights: Computational studies can provide detailed insights into the mechanisms of sensing, catalysis, and other processes involving pyrene-hydrazones, which can guide the design of improved systems. rsc.org

Structure-Property Relationships: By combining experimental data with computational modeling, it is possible to develop a deeper understanding of the relationships between the molecular structure of pyrene-hydrazones and their macroscopic properties. This knowledge is essential for the rational design of new materials with desired functionalities.

Iterative Design Cycles: An iterative approach, where computational predictions are used to guide experimental work, and the experimental results are then used to refine the computational models, will be a powerful strategy for accelerating the discovery and development of new pyrene-hydrazone systems.

Q & A

Q. What are the optimal synthetic routes for preparing Pyrene-3-aldehyde-N,N-diphenylhydrazone?

The compound is synthesized via condensation of pyrene-3-carbaldehyde with N,N-diphenylhydrazine under acidic conditions. A standard protocol involves refluxing equimolar quantities of the aldehyde and hydrazine in ethanol with catalytic acetic acid (1–2% v/v) for 1–2 hours . Purification is typically achieved via recrystallization from ethanol or column chromatography using silica gel and a hexane/ethyl acetate gradient. Yield optimization requires strict control of stoichiometry and reaction temperature, as excess hydrazine may lead to side products like bis-hydrazones .

Q. How can spectroscopic methods characterize this compound?

- NMR : The hydrazone proton (N–H) appears as a broad singlet at δ 10–12 ppm in DMSO-d₆. The pyrene aromatic protons resonate between δ 8.0–9.5 ppm, while diphenyl groups show peaks at δ 6.8–7.5 ppm .

- IR : Stretching frequencies at ~1600 cm⁻¹ (C=N) and ~3300 cm⁻¹ (N–H) confirm hydrazone formation. Pyrene C–H stretches appear near 3050 cm⁻¹ .

- X-ray Crystallography : Resolves π-π stacking between pyrene moieties and confirms the (E)-configuration of the hydrazone bond .

Q. What purification strategies address common impurities in hydrazone synthesis?

Impurities like unreacted starting materials or oxidation byproducts (e.g., azines) are removed via sequential solvent washing (e.g., hexane to remove non-polar residues) followed by recrystallization. For trace contaminants, preparative HPLC with a C18 column and acetonitrile/water mobile phase is recommended .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this hydrazone?

Q. What methodologies optimize the compound’s application in supramolecular chemistry?

this compound acts as a ligand for metal coordination (e.g., Ag(I) complexes) due to its π-conjugated system and lone pairs on nitrogen. Design protocols involve:

Q. How do steric and electronic factors influence its reactivity in multicomponent reactions?

The bulky diphenyl groups hinder nucleophilic attack at the hydrazone carbon, directing reactivity toward the pyrene moiety. In acid-catalyzed cyclizations (e.g., Fischer indole synthesis), electron-withdrawing substituents on the pyrene ring accelerate reaction rates by stabilizing transition states. Kinetic studies (UV-Vis monitoring) and Hammett plots quantify these effects .

Q. What analytical challenges arise in quantifying trace degradation products?

Oxidative degradation under light/heat produces azines or pyrene-quinone derivatives. LC-MS/MS with electrospray ionization (ESI+) and MRM transitions (e.g., m/z 396 → 264 for the parent ion) detects sub-ppm levels. Accelerated stability studies (40°C/75% RH) combined with Arrhenius modeling predict shelf-life .

Methodological Considerations

Q. How should researchers design experiments to address low yields in hydrazone-based reactions?

- DoE (Design of Experiments) : Vary parameters like solvent polarity (e.g., ethanol vs. DMF), acid catalyst concentration, and reaction time.

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track C=O (aldehyde) and C=N (hydrazone) bond conversions .

- Post-Hoc Analysis : Compare TLC profiles and HPLC chromatograms to identify bottlenecks (e.g., byproduct formation vs. incomplete reaction) .

Q. What strategies mitigate discrepancies between computational and experimental data (e.g., dipole moments)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.